molecular formula C11H11N3 B13409960 N3-phenylpyridine-3,4-diamine

N3-phenylpyridine-3,4-diamine

Cat. No.: B13409960
M. Wt: 185.22 g/mol
InChI Key: GMECJKDYRASGPZ-UHFFFAOYSA-N
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Description

N3-Phenylpyridine-3,4-diamine, also known as 4-Phenylaminopyridine, is an organic compound widely used in various industries and scientific research. This compound is characterized by a pyridine ring substituted with a phenyl group and two amino groups at positions 3 and 4. It is known for its versatility and applications in different fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-phenylpyridine-3,4-diamine typically involves the reaction of pyridine derivatives with phenylamine under specific conditions. One common method includes the nitration of pyridine followed by reduction and substitution reactions. For instance, the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent can yield nitropyridine, which can then be reduced and substituted with phenylamine to form this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve the use of advanced techniques such as microwave irradiation to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: N3-Phenylpyridine-3,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of amino groups and the phenyl ring, which provide reactive sites for different reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound, leading to the formation of corresponding nitro or quinone derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce nitro derivatives back to amino compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and amines under appropriate conditions

Major Products: The major products formed from these reactions include various substituted pyridines, quinones, and amino derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

N3-Phenylpyridine-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N3-phenylpyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit beta-secretase, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease .

Comparison with Similar Compounds

    N3-Phenylpyridine-2,3-diamine: Similar in structure but with amino groups at different positions, leading to distinct chemical properties and applications.

    Phenylpyridines: A broader class of compounds with varying substitutions on the pyridine ring, used in diverse fields such as pharmaceuticals and agrochemicals.

Uniqueness: N3-Phenylpyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-N-phenylpyridine-3,4-diamine

InChI

InChI=1S/C11H11N3/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8,14H,(H2,12,13)

InChI Key

GMECJKDYRASGPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CN=C2)N

Origin of Product

United States

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